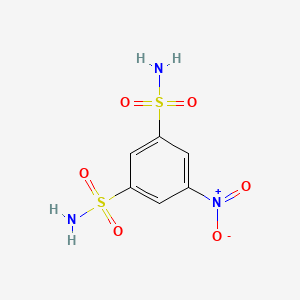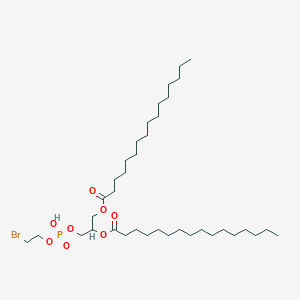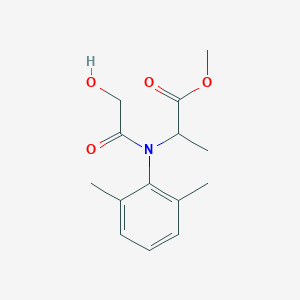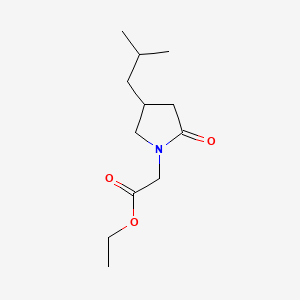
5-Nitro-1,3-benzenedisulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-1,3-benzenedisulfonamide is an organic compound characterized by the presence of nitro and sulfonamide functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,3-benzenedisulfonamide typically involves a multi-step process:
Nitration: The nitration of sodium 1,3-benzenedisulfonate salt is carried out using nitric acid to introduce the nitro group.
Chlorination: The resulting sodium 5-nitro-1,3-benzenedisulfonate salt is then chlorinated to form 5-nitro-1,3-benzenedisulfonyl chloride.
Ammonolysis: Finally, ammonolysis of 5-nitro-1,3-benzenedisulfonyl chloride yields this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-1,3-benzenedisulfonamide can undergo several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide groups under basic conditions.
Major Products
Reduction: Reduction of the nitro group forms 5-amino-1,3-benzenedisulfonamide.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Nitro-1,3-benzenedisulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism by which 5-Nitro-1,3-benzenedisulfonamide exerts its effects involves the inhibition of specific enzymes. For instance, its role as a carbonic anhydrase IX inhibitor involves binding to the enzyme’s active site, thereby preventing its normal function. This inhibition can lead to reduced tumor growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
5-Nitro-1,10-phenanthroline: Another nitro compound with antimicrobial properties.
1,3-benzenedisulfonamide: Lacks the nitro group but shares the sulfonamide functionality.
Uniqueness
5-Nitro-1,3-benzenedisulfonamide is unique due to the combination of nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H7N3O6S2 |
|---|---|
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
5-nitrobenzene-1,3-disulfonamide |
InChI |
InChI=1S/C6H7N3O6S2/c7-16(12,13)5-1-4(9(10)11)2-6(3-5)17(8,14)15/h1-3H,(H2,7,12,13)(H2,8,14,15) |
Clave InChI |
KARAWAJZGXKOOC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1S(=O)(=O)N)S(=O)(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13412314.png)
![methyl (1R,3S,4R,5R,7R,9S,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-4-methoxy-13-(2-methylpropanoyloxy)-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13412316.png)
![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412325.png)


![1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B13412345.png)



